![molecular formula C7H4BrFO3 B6204035 3-bromo-6-fluoro-2-hydroxybenzoic acid CAS No. 1538235-22-1](/img/no-structure.png)
3-bromo-6-fluoro-2-hydroxybenzoic acid
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Overview
Description
3-Bromo-6-fluoro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a derivative of benzoic acid, which has been substituted with bromine, fluorine, and a hydroxy group .
Molecular Structure Analysis
The molecular structure of 3-bromo-6-fluoro-2-hydroxybenzoic acid consists of a benzene ring substituted with a bromine atom at the 3rd position, a fluorine atom at the 6th position, and a hydroxy group at the 2nd position . The carboxylic acid group is attached to the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving 3-bromo-6-fluoro-2-hydroxybenzoic acid are not available, it’s known that benzoic acid derivatives can undergo a variety of reactions, including esterification, reduction, and reactions with bases .Physical And Chemical Properties Analysis
3-Bromo-6-fluoro-2-hydroxybenzoic acid is an off-white powder . It has a molecular weight of 235.01 and a molecular formula of C7H4BrFO3 .Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoro-6-hydroxybenzoic acid can be used as a building block in organic synthesis . Its bromo, fluoro, and hydroxy groups make it a versatile compound for various reactions.
Suzuki-Miyaura Coupling
The compound can be used in Suzuki-Miyaura coupling, a popular method for forming carbon-carbon bonds . The boron moiety in organoboron compounds, like our compound, can be converted into a broad range of functional groups .
Reactions at the Benzylic Position
Compounds like 3-bromo-2-fluoro-6-hydroxybenzoic acid, which have a benzene ring attached to an alkyl group, can undergo reactions at the benzylic position . These reactions are very important for synthesis problems .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new Pd–C bond . This is a key step in the reaction, allowing the coupling of two different organic groups .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-fluoro-2-hydroxybenzoic acid involves the bromination and fluorination of 2-hydroxybenzoic acid.", "Starting Materials": [ "2-hydroxybenzoic acid", "bromine", "fluorine gas", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzoic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Step 2: Add sodium acetate to the reaction mixture and stir for 10 minutes.", "Step 3: Add fluorine gas to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Add water to the reaction mixture and stir for 10 minutes.", "Step 5: Add sulfuric acid to the reaction mixture to adjust the pH to 2-3.", "Step 6: Filter the reaction mixture and wash the solid with water.", "Step 7: Dry the solid to obtain 3-bromo-6-fluoro-2-hydroxybenzoic acid." ] } | |
CAS RN |
1538235-22-1 |
Product Name |
3-bromo-6-fluoro-2-hydroxybenzoic acid |
Molecular Formula |
C7H4BrFO3 |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
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